3-(t-Butoxycarbamoyl)benzonitrile
Description
3-(t-Butoxycarbamoyl)benzonitrile is a benzonitrile derivative featuring a tert-butoxycarbamoyl (-OC(=O)NH-t-Bu) substituent at the 3-position of the aromatic ring. This combination makes the compound of interest in medicinal chemistry and materials science, where substituent effects on solubility, stability, and intermolecular interactions are critical.
Properties
Molecular Formula |
C12H14N2O2 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
3-cyano-N-[(2-methylpropan-2-yl)oxy]benzamide |
InChI |
InChI=1S/C12H14N2O2/c1-12(2,3)16-14-11(15)10-6-4-5-9(7-10)8-13/h4-7H,1-3H3,(H,14,15) |
InChI Key |
KKFQIFLHVDGQIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)ONC(=O)C1=CC=CC(=C1)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-(t-Butoxycarbamoyl)benzonitrile with structurally analogous benzonitrile derivatives, focusing on substituent effects, applications, and research findings.
4-(4-{[(5R)-2,4-Dioxo-1,3-thiazolidin-5-yl]methyl}-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile (5FB)
- Structure: Trifluoromethyl (CF₃) and thiazolidinone substituents.
- Application : Ligand for estrogen-related receptor alpha (PDB ID: 3K6P), with hydrogen bonding to ARG 372 and hydrophobic interactions enhancing binding .
- Comparison: The trifluoromethyl group in 5FB increases lipophilicity and metabolic stability compared to the t-butoxycarbamoyl group. While 5FB’s thiazolidinone enables hydrogen bonding, the carbamoyl group in 3-(t-Butoxycarbamoyl)benzonitrile may offer different hydrogen-bonding geometries due to its urea-like structure.
3-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]benzonitrile
- Structure : Oxadiazole ring linked to pyridine.
- Application : Antimicrobial activity (isolated from Tropaeolum tuberosum); structural data include NMR spectroscopy (Table S1 in supplementary materials) .
- Comparison: The oxadiazole-pyridine system in this compound facilitates π-π stacking and metal coordination, unlike the carbamoyl group in the target compound.
3-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile (Intermediate in Selenium-Containing Tepotinib Derivatives)
- Structure : Pyridazinyl substituent.
- Application : Antitumor activity via kinase inhibition; synthesized through Suzuki–Miyaura cross-coupling and substitution reactions .
- Comparison : The pyridazinyl group contributes to planar aromatic stacking in antitumor agents, whereas the t-butoxycarbamoyl group’s steric bulk may hinder such interactions but improve proteolytic stability.
4-(3-(2-(10H-Phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile Derivatives
- Structure: Carbazole and phenoxazine substituents.
- Application : Thermally activated delayed fluorescence (TADF) materials in OLEDs .
2-/3-(Ferrocenylmethylamino)benzonitrile
- Structure: Ferrocene (iron-containing) amino groups.
- Application : Antioxidant activity via superoxide anion radical interaction .
- Comparison : The redox-active ferrocene moiety enables radical scavenging, unlike the electronically inert t-butoxycarbamoyl group. However, the nitrile group in both compounds may stabilize radical intermediates.
3-({[2-Chloro-6-(trifluoromethyl)phenyl]amino}methyl)benzonitrile
- Structure: Chloro-trifluoromethylphenylamino methyl group.
- Comparison : The electronegative Cl and CF₃ groups enhance electrophilic reactivity, whereas the t-butoxycarbamoyl group may direct nucleophilic attacks to the carbamoyl oxygen or nitrogen.
Data Tables
Table 1. Substituent Effects on Benzonitrile Derivatives
Research Findings and Implications
- Biological Activity: Compounds with heterocycles (e.g., thiazolidinone, oxadiazole) exhibit targeted bioactivity , while 3-(t-Butoxycarbamoyl)benzonitrile’s carbamoyl group may favor protease-resistant peptide mimetics or enzyme inhibitors.
- Material Science: Conjugated systems (e.g., carbazole-phenoxazine) are critical for optoelectronics , whereas the target compound’s non-conjugated substituents limit such utility.
- Synthetic Routes : Suzuki coupling and selenization strategies could be adapted to introduce the t-butoxycarbamoyl group via carbamate-forming reactions.
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